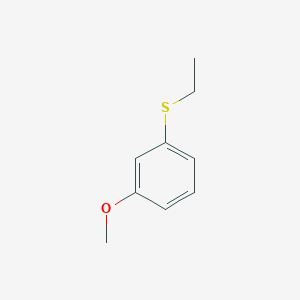

1-(Ethylthio)-3-methoxybenzene

Descripción

1-(Ethylthio)-3-methoxybenzene is a substituted aromatic compound featuring an ethylthio (-S-CH₂CH₃) group at position 1 and a methoxy (-O-CH₃) group at position 3 on the benzene ring. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol.

The ethylthio group contributes weak electron-donating effects (due to sulfur’s lower electronegativity compared to oxygen), while the methoxy group is a stronger electron donor. This electronic profile influences reactivity in synthetic applications, such as participation in cyclization or functionalization reactions.

Propiedades

IUPAC Name |

1-ethylsulfanyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPBPCRLISEYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348899 | |

| Record name | 1-(ethylthio)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38474-02-1 | |

| Record name | 1-(ethylthio)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenol with ethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 1-(Ethylthio)-3-methoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Ethylthio)-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ethylthio group, yielding 3-methoxybenzene.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 3-Methoxybenzene.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-(Ethylthio)-3-methoxybenzene is primarily utilized as an intermediate in organic synthesis. Its structure allows for the modification and synthesis of more complex organic molecules. Researchers have employed this compound to develop various derivatives that exhibit enhanced properties or functionalities.

Table 1: Chemical Reactions Involving 1-(Ethylthio)-3-methoxybenzene

Research into the biological properties of 1-(Ethylthio)-3-methoxybenzene has revealed potential antimicrobial and antioxidant activities. Studies indicate that the compound may interact with cellular targets, influencing enzyme activity and receptor binding.

- Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity at specific concentrations, indicating its potential as a therapeutic agent.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to 1-(Ethylthio)-3-methoxybenzene were tested against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at higher concentrations, suggesting that structural modifications can enhance antimicrobial properties .

Medicinal Applications

The medicinal potential of 1-(Ethylthio)-3-methoxybenzene is under investigation, particularly in drug development. Its structural characteristics may contribute to therapeutic effects in treating various diseases.

- Therapeutic Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Further exploration into its pharmacological profile could lead to new drug formulations targeting inflammatory diseases or pain management .

Industrial Uses

In industry, 1-(Ethylthio)-3-methoxybenzene is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing processes where specific chemical characteristics are required.

Mecanismo De Acción

The mechanism of action of 1-(Ethylthio)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Table 1: Substituent Impact on Reaction Yields and Pathways

- Electron-Donating Groups: The methoxy group in 1-(2-nitrostyryl)-3-methoxybenzene facilitates reductive cyclization to indoles (85% yield), highlighting the role of electron donation in stabilizing transition states .

- Steric and Electronic Modifications : Bulky substituents, such as the cyclohexyl-trifluoroethyl group in 1-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-methoxybenzene, introduce steric hindrance, which could limit reactivity in crowded synthetic environments .

Physical and Spectral Properties

Substituents significantly influence molecular weight, solubility, and spectral characteristics:

Table 2: Molecular Weight and Spectral Data

- Halogenated Analogues : Fluorine substitution (e.g., 1-(2-fluoropropyl)-3-methoxybenzene) introduces electron-withdrawing effects, altering the ring’s electronic profile compared to ethylthio or methoxy groups .

- Brominated Derivatives : The bromo-hexyloxyethyl substituent in 1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene increases molecular weight (315.25 g/mol) and likely enhances lipophilicity, impacting solubility .

Actividad Biológica

1-(Ethylthio)-3-methoxybenzene, an organic compound with the molecular formula C9H12OS, consists of an ethylthio group and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities.

The compound's biological activity is largely influenced by its structural components. The ethylthio group can undergo oxidation to form sulfoxides or sulfones, while the methoxy group can affect the compound's binding affinity to biological targets. In biological systems, 1-(Ethylthio)-3-methoxybenzene may interact with enzymes or receptors, modulating their activity and potentially leading to various therapeutic effects.

Biological Activities

1-(Ethylthio)-3-methoxybenzene has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the presence of the sulfur atom in the ethylthio group, which can interact with microbial enzymes, thereby inhibiting their function .

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage .

- Therapeutic Applications : There is ongoing research into the therapeutic applications of 1-(Ethylthio)-3-methoxybenzene, particularly in drug development aimed at treating infections and possibly other conditions influenced by oxidative stress or microbial activity .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-(Ethylthio)-3-methoxybenzene indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques, revealing effective concentrations that could be utilized in therapeutic settings.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results underscore the potential use of this compound as a basis for developing new antimicrobial agents .

Antioxidant Activity

In vitro assays measuring the antioxidant capacity of 1-(Ethylthio)-3-methoxybenzene demonstrated its ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 75 |

These findings highlight its potential role in formulations aimed at reducing oxidative stress-related damage .

Comparison with Related Compounds

To understand the uniqueness of 1-(Ethylthio)-3-methoxybenzene, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1-(Methylthio)-3-methoxybenzene | Methyl instead of ethyl | Similar antimicrobial properties but lower potency |

| 1-(Ethylthio)-4-methoxybenzene | Methoxy in para position | Different binding affinity affecting activity |

| 1-(Ethylthio)-2-methoxybenzene | Methoxy in ortho position | Variations in reactivity and interactions |

This comparison illustrates how slight structural modifications can significantly influence biological activity and interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.